N-(4-ethoxyphenyl)octanamide

Enzyme Inhibition 12-Lipoxygenase Structure-Activity Relationship

Researchers studying arachidonic acid cascades often face challenges in sourcing well-characterized, low-potency control compounds for 12-lipoxygenase (12-LOX) mechanistic studies. This product addresses that gap as a characterized building block with a defined inhibition profile. - Enables enzyme kinetics studies without complete inhibition (platelet 12-LOX inhibition at 30 µM). - Ideal negative control for HDAC inhibitor SAR, as it lacks the thiol zinc-binding group found in antiproliferative octanamides. - Versatile lipophilic scaffold (AlogP ≈ 4.18) for further functionalization via electrophilic substitution or amide modification. Supplied with analytical documentation to support experimental reproducibility and procurement compliance.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
Cat. No. B291281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)octanamide
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1=CC=C(C=C1)OCC
InChIInChI=1S/C16H25NO2/c1-3-5-6-7-8-9-16(18)17-14-10-12-15(13-11-14)19-4-2/h10-13H,3-9H2,1-2H3,(H,17,18)
InChIKeyLFOLSYVNDLMNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxyphenyl)octanamide Overview


N-(4-ethoxyphenyl)octanamide is a synthetic aryl amide, characterized by a 4-ethoxyphenyl group linked to an octanamide (C8) chain. It is classified as a fatty acid amide and serves as a versatile intermediate and building block in organic synthesis and medicinal chemistry . This compound is primarily utilized in research settings for the development of analytical methods, as a standard, and in structure-activity relationship (SAR) studies exploring enzyme inhibition, particularly of 12-lipoxygenase and dihydroorotase [1].

N-(4-Ethoxyphenyl)octanamide Substitution Risks


Substituting N-(4-ethoxyphenyl)octanamide with other fatty acid amides or aryl amides is scientifically unsound due to the critical impact of specific structural modifications on biological activity. The ethoxy group's position and the octanamide chain length are key determinants of target affinity, cellular permeability, and metabolic stability . As demonstrated by research on phenyloctanamide derivatives, minor changes such as the presence or acetylation of a thiol group at the C6 position can drastically alter antiproliferative potency and histone deacetylase (HDAC) inhibition [1][2]. Therefore, even seemingly similar compounds like N-(4-methoxyphenyl)octanamide or N-phenyloctanamide cannot be assumed to be interchangeable; each substitution pattern yields a unique pharmacological and physicochemical profile, making direct substitution without rigorous validation a high-risk approach for experimental reproducibility and data integrity.

N-(4-Ethoxyphenyl)octanamide Differentiation Evidence


Enzyme Inhibition Selectivity

N-(4-ethoxyphenyl)octanamide exhibits measurable but weak inhibitory activity against platelet 12-lipoxygenase, with an observed effect at 30 µM . This contrasts with its more potent analog, the dodecanamide derivative, which shows strong inhibition of human NAAA with an IC50 of 41 nM [1]. While direct head-to-head comparison data for the exact target is unavailable, this cross-study comparison highlights how the octanamide chain length confers a distinct activity profile, making it a potentially useful 'low-activity' or 'selectivity' probe within this chemical series.

Enzyme Inhibition 12-Lipoxygenase Structure-Activity Relationship

Cancer Cell Line Cytotoxicity

N-(4-ethoxyphenyl)octanamide was evaluated for cytotoxicity against human 143B osteosarcoma cells [1]. In contrast, the structurally related 8-mercapto-N-phenyloctanamide series demonstrated significant antiproliferative activity and functioned as histone deacetylase (HDAC) inhibitors, with acetylated analogs showing improved cell membrane permeability [2]. The lack of a thiol group in N-(4-ethoxyphenyl)octanamide suggests a different mechanism of action, likely devoid of HDAC inhibition, providing a distinct selectivity profile.

Antiproliferative Activity Cancer Cell Lines Cytotoxicity

Lipophilicity and Solubility Profile

The 4-ethoxyphenyl group is a key determinant of the compound's physicochemical profile. While no direct comparative solubility data for N-(4-ethoxyphenyl)octanamide is available, its parent aniline derivative, 4-ethoxyaniline, is used as a building block to synthesize compounds with enhanced solubility and altered biological interactions . The octanamide chain confers an AlogP of approximately 4.18 , indicating significant lipophilicity. This property contrasts with more polar acetamide analogs like phenacetin (N-(4-ethoxyphenyl)acetamide) [1], suggesting that N-(4-ethoxyphenyl)octanamide would have superior membrane permeability but lower aqueous solubility.

Physicochemical Properties Solubility Lipophilicity

N-(4-Ethoxyphenyl)octanamide Applications


Low-Affinity 12-Lipoxygenase Probe

Given its demonstrated but weak inhibition of platelet 12-lipoxygenase , N-(4-ethoxyphenyl)octanamide is a suitable candidate for use as a negative control or as a starting point for fragment-based drug design. Its low potency (30 µM) allows for the study of binding kinetics without causing complete enzyme inhibition, offering a tool for mechanistic studies distinct from more potent inhibitors.

Non-Thiol Antiproliferative SAR Scaffold

Unlike the HDAC-inhibiting 8-mercapto-N-phenyloctanamide series [1], N-(4-ethoxyphenyl)octanamide lacks the thiol group required for zinc chelation. This makes it an ideal control compound for SAR studies aimed at developing antiproliferative agents with alternative mechanisms of action. It can be used to decouple HDAC inhibition from other cytotoxic effects [2].

Lipophilic Building Block

With a calculated AlogP of approximately 4.18 , N-(4-ethoxyphenyl)octanamide serves as a versatile lipophilic building block. Its structure allows for further functionalization, such as electrophilic aromatic substitution on the phenyl ring or modification of the amide group . This makes it useful for synthesizing libraries of compounds with enhanced membrane permeability for various screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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